molecular formula C16H25BO3S B12497717 2-(3-(Butylsulfinyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3-(Butylsulfinyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B12497717
M. Wt: 308.2 g/mol
InChI Key: RVQXZONWKNQKCL-UHFFFAOYSA-N
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Description

2-(3-(Butylsulfinyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is particularly notable for its application in Suzuki–Miyaura coupling reactions, which are widely used in the synthesis of biaryl compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Butylsulfinyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-(Butylsulfinyl)phenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to facilitate the coupling process, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(3-(Butylsulfinyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-(3-(Butylsulfinyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-(Butylsulfinyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both the sulfinyl and boron groups, which enhance its reactivity and versatility in chemical synthesis. The sulfinyl group provides additional functionalization options, making it a valuable compound in organic synthesis .

Properties

Molecular Formula

C16H25BO3S

Molecular Weight

308.2 g/mol

IUPAC Name

2-(3-butylsulfinylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C16H25BO3S/c1-6-7-11-21(18)14-10-8-9-13(12-14)17-19-15(2,3)16(4,5)20-17/h8-10,12H,6-7,11H2,1-5H3

InChI Key

RVQXZONWKNQKCL-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)S(=O)CCCC

Origin of Product

United States

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